molecular formula C13H13BrN4O2 B4378341 N-[4-(aminocarbonyl)phenyl]-4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide

N-[4-(aminocarbonyl)phenyl]-4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B4378341
M. Wt: 337.17 g/mol
InChI Key: WDMGLBXAISBHMK-UHFFFAOYSA-N
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Description

N-[4-(aminocarbonyl)phenyl]-4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a bromine atom and an aminocarbonylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminocarbonyl)phenyl]-4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.

    Coupling with Aminocarbonylphenyl Group: The brominated pyrazole is coupled with 4-aminocarbonylphenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step typically requires a base such as potassium carbonate and a solvent like ethanol or toluene.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol or amine.

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe) under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce alcohol or amine derivatives. Substitution reactions can result in a wide variety of functionalized pyrazole compounds.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(aminocarbonyl)phenyl]-4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and inflammation.

Medicine

In medicine, research focuses on the compound’s potential as an anti-cancer agent. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by interfering with specific molecular pathways.

Industry

Industrially, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its derivatives are also explored for use in agricultural chemicals and dyes.

Mechanism of Action

The mechanism by which N-[4-(aminocarbonyl)phenyl]-4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. For example, in cancer cells, it may inhibit enzymes involved in cell proliferation or induce apoptosis through the activation of certain signaling pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide
  • N-[4-(aminocarbonyl)phenyl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide
  • N-[4-(aminocarbonyl)phenyl]-4-methyl-1,3-dimethyl-1H-pyrazole-5-carboxamide

Uniqueness

N-[4-(aminocarbonyl)phenyl]-4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the combination of the pyrazole ring and the aminocarbonylphenyl group provides a versatile scaffold for further chemical modifications.

Properties

IUPAC Name

4-bromo-N-(4-carbamoylphenyl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O2/c1-7-10(14)11(18(2)17-7)13(20)16-9-5-3-8(4-6-9)12(15)19/h3-6H,1-2H3,(H2,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMGLBXAISBHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)C(=O)NC2=CC=C(C=C2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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